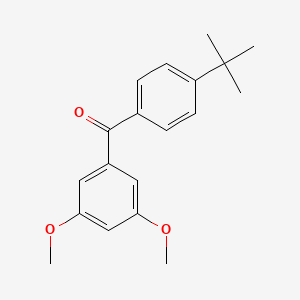
4-Tert-butyl-3',5'-dimethoxybenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butyl-3’,5’-dimethoxybenzophenone is a chemical compound with the molecular formula C19H22O3 and a molecular weight of 298.38 . It is also known by its IUPAC name, (4-tert-butylphenyl) (3,5-dimethoxyphenyl)methanone .
Molecular Structure Analysis
The InChI code for 4-Tert-butyl-3’,5’-dimethoxybenzophenone is 1S/C19H22O3/c1-19(2,3)15-8-6-13(7-9-15)18(20)14-10-16(21-4)12-17(11-14)22-5/h6-12H,1-5H3 . This indicates the specific arrangement of atoms in the molecule.Applications De Recherche Scientifique
UV-Absorption and Photostability
The compound has been studied for its properties as a UV-absorber. In research, derivatives of 4-tert-butyl-3',5'-dimethoxybenzophenone have shown promise in enhancing photostability and UV-absorption capabilities, particularly in polymeric materials. A study demonstrated the synthesis of tert-butyloxocalix[n]arenes, highlighting their efficiency as UV-absorbers and their superior photostability compared to other compounds, making them suitable for applications in materials exposed to sunlight (Ninagawa et al., 1985).
Magnetism in Rare-Earth Metal Compounds
Another application area is in the synthesis of rare-earth metal compounds. The compound serves as a building block in creating complex structures with varying metal atom arrangements. These structures exhibit interesting magnetic properties, such as weak ferromagnetic and antiferromagnetic interactions, and can act as single-molecule magnets under certain conditions. This research opens avenues in materials science for data storage and quantum computing applications (Yadav et al., 2015).
Antioxidant Properties and Polymer Stabilization
Derivatives of 4-Tert-butyl-3',5'-dimethoxybenzophenone have been investigated for their antioxidant properties. These compounds play a crucial role in stabilizing polymers against oxidative degradation, thereby extending the life of polymeric materials. The effectiveness of these antioxidants in various chemical reactions and polymer matrices has been confirmed, offering potential in the development of more durable plastic products (Manteghi et al., 2016).
Synthesis and Reactivity
Research has also focused on the synthetic applications of 4-Tert-butyl-3',5'-dimethoxybenzophenone, exploring its reactivity in forming new chemical compounds. Studies include the synthesis of Schiff bases and their electrochemical transformations, offering insights into new methods for creating materials with desirable electrical and antioxidant properties. Such research contributes to the fields of organic chemistry and materials science, with implications for developing new materials with specific functional attributes (Smolyaninov et al., 2018).
Propriétés
IUPAC Name |
(4-tert-butylphenyl)-(3,5-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-19(2,3)15-8-6-13(7-9-15)18(20)14-10-16(21-4)12-17(11-14)22-5/h6-12H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCZAJCGNWFBPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001188227 |
Source


|
| Record name | (3,5-Dimethoxyphenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001188227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-3',5'-dimethoxybenzophenone | |
CAS RN |
951892-24-3 |
Source


|
| Record name | (3,5-Dimethoxyphenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Dimethoxyphenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001188227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


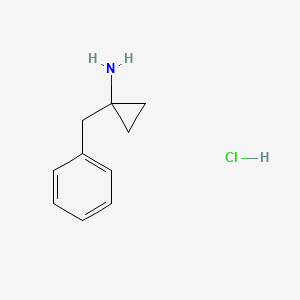


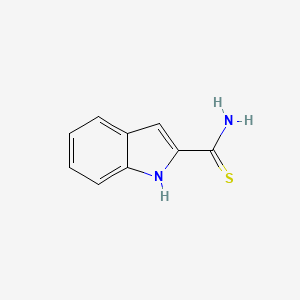
![2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide](/img/structure/B1345249.png)

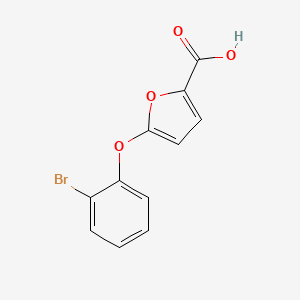
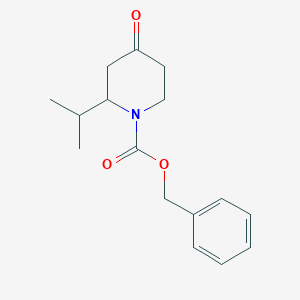
![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride](/img/structure/B1345256.png)
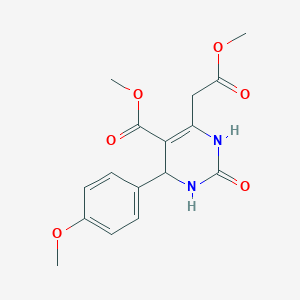
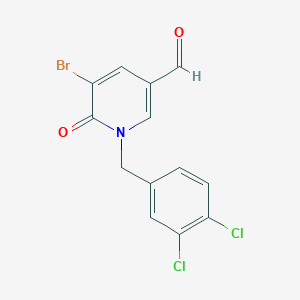
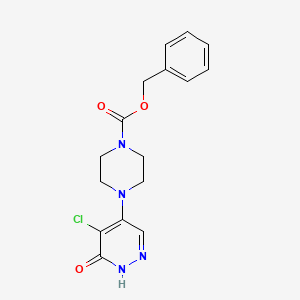
![2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide](/img/structure/B1345261.png)